Enhanced Metal Complex Stability: Ni(II) Binding vs. Carbohydrazide
Potentiometric titration data demonstrate that Thiocarbohydrazide (TCH) forms more stable complexes with Ni(II) ions compared to its oxygen analog, Carbohydrazide (CHZ). TCH exhibits a higher first stability constant (log K1 = 4.404) than CHZ (log K1 ~ 3.9 for Ni), reflecting the stronger affinity of the soft sulfur donor atom for borderline/soft metal centers [1].
| Evidence Dimension | Metal Complex Stability Constant (log K1 for Ni(II)) |
|---|---|
| Target Compound Data | log K1 = 4.404(8) |
| Comparator Or Baseline | Carbohydrazide: log K1 ~3.9 |
| Quantified Difference | Δ log K1 ≈ 0.5 (indicating ~3.2x higher stability) |
| Conditions | Aqueous solution (0.5 M KCl), 25.0±0.1°C, potentiometric method. |
Why This Matters
This quantitative difference in complex stability directly impacts the efficacy of TCH-derived catalysts and metal extraction agents, offering predictable and superior performance in applications requiring robust metal-ligand binding.
- [1] Braibanti, A., et al. (1969). Complexes of thiocarbohydrazide with divalent metals: Stability constants in aqueous solutions. Inorganica Chimica Acta, 3, 459-462. View Source
